Apogossypol, also known as (+)-Apogossypol, is a derivative of Gossypol, a natural polyphenolic compound extracted from cottonseed. [] Apogossypol is a Bcl-2 antagonist, meaning it inhibits the activity of the Bcl-2 family of proteins. [, , , ] These proteins play a crucial role in regulating apoptosis, the process of programmed cell death. [] Apogossypol has demonstrated anti-tumor activities by targeting anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-xL, and Mcl-1. [, , , , , , ]
The synthesis of Apogossypol involves several steps, primarily derived from gossypol. One notable method includes treating racemic gossypol with sodium hydroxide, followed by a series of reactions that lead to the formation of Apogossypol atropisomers. The process typically involves:
Apogossypol has a complex molecular structure characterized by multiple aromatic rings and hydroxyl groups. The molecular formula is , and its structure can be represented as follows:
Apogossypol participates in various chemical reactions that enhance its biological activity. Key reactions include:
Apogossypol exerts its effects primarily through the inhibition of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. The mechanism involves:
Apogossypol has several scientific uses, particularly in cancer research:
Apogossypol represents a strategically optimized derivative of the natural polyphenol gossypol, engineered to enhance specificity for anti-apoptotic Bcl-2 family proteins while mitigating off-target toxicity. Its development exemplifies structure-based drug design targeting apoptotic evasion—a hallmark of cancer. This section details its discovery, structural evolution, and mechanistic underpinnings.
The apogossypol story originates with gossypol, a yellow pigment first isolated from cotton plants (Gossypium spp.) in 1886 [1]. By the 1950s, gossypol was investigated as a male contraceptive due to its antispermatogenic effects, but clinical development was abandoned owing to irreversible infertility and hypokalemia in some patients [5] [7]. In the 1990s, renewed interest emerged when gossypol was serendipitously found to induce apoptosis in cancer cells. Screening efforts identified it as a potent inhibitor of anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-XL, Mcl-1), positioning it as a putative "BH3 mimetic" [2] [4].
However, gossypol's reactive aldehyde groups contributed to nonspecific toxicity, limiting its therapeutic utility. This prompted systematic structural modifications. In the early 2000s, researchers removed gossypol’s aldehyde moieties (-CHO), yielding apogossypol [2] [9]. Preclinical studies confirmed apogossypol retained nanomolar affinity for Bcl-2 targets while exhibiting markedly reduced toxicity in vivo [3]. For instance, transgenic mouse models of Bcl-2-driven lymphoma showed superior tumor regression with apogossypol versus gossypol, alongside enhanced pharmacokinetics (slower clearance, higher tolerated doses) [3] [9].
Table 1: Key Milestones in Apogossypol Development
Year | Event | Significance |
---|---|---|
1886 | Isolation of gossypol from cottonseed | Identification of parent compound [1] |
1950s | Gossypol studied as male contraceptive | Revealed systemic toxicity issues [5] |
2000s | Identification of gossypol as Bcl-2 inhibitor | Established mechanistic rationale for cancer therapy [2] |
2004 | Synthesis of apogossypol via gossypol demethylation | Removal of aldehyde groups to reduce toxicity [2] [9] |
2008 | In vivo efficacy demonstrated in Bcl-2 transgenic models | Validated superior efficacy & safety vs. gossypol [3] |
Apogossypol’s design stems from meticulous dissection of gossypol’s chemical architecture:
Fig. 1: Structural Evolution from Gossypol to Apogossypol
Gossypol: C₃₀H₃₀O₈ (with -CHO groups) ↓ Demethylation/Reduction Apogossypol: C₃₀H₃₀O₆ (with -CH₂OH groups)
Conformational Consequences:
Table 2: Physicochemical Comparison of Gossypol vs. Apogossypol
Property | Gossypol | Apogossypol | Impact |
---|---|---|---|
Functional Groups | Aldehydes (-CHO) | Hydroxymethyls (-CH₂OH) | Reduced off-target binding |
Solubility | Low (lipophilic) | Moderate improvement | Enhanced bioavailability |
Tautomeric Forms | Aldehyde/ketol/lactol | Dominant lactol | Stable; lower metal coordination |
Enantiomer Activity | (–)-form >> (+)-form | (–) ≈ (+) | Racemate retains full activity |
Apogossypol’s therapeutic value lies in its ability to antagonize anti-apoptotic Bcl-2 proteins—key guardians of mitochondrial outer membrane integrity.
Anti-apoptotic members (Bcl-2, Bcl-XL, Mcl-1) sequester pro-apoptotic BH3-only proteins (e.g., BIM, BID) and prevent BAX/BAK oligomerization. Apogossypol functions as a pan-Bcl-2 inhibitor:
Fluorescence polarization assays confirm direct competition with BH3 peptides:
Apogossypol’s IC50 for Bcl-XL inhibition: 190 ± 15 nM [2]
Upon displacing BH3 proteins, apogossypol induces:
Table 3: Apogossypol’s Binding Affinities for Bcl-2 Family Proteins
Target Protein | IC₅₀ (nM) | Assay Method | Reference |
---|---|---|---|
Bcl-XL | 190 ± 15 | Fluorescence Polarization | [2] |
Bcl-2 | 360 ± 28 | Fluorescence Polarization | [2] |
Mcl-1 | 520 ± 42 | Fluorescence Polarization | [2] |
Apogossypol uniquely reorganizes endoplasmic reticulum (ER) tubules without affecting ER sheets. This redistributes tubule-specific proteins (BAP31, RTN4) and disrupts ER-mitochondria contact sites, preventing:
Further modifications yielded apogossypol analogs with improved properties:
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: